molecular formula C10H18ClNO2 B1142801 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1363382-45-9

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B1142801
CAS No.: 1363382-45-9
M. Wt: 219.70842
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₁₈ClNO₂ Molecular Weight: 219.71 g/mol CAS Number: 2101775-07-7 (exo isomer) / 1363382-45-9 (general) Structure: Comprises a bicyclo[3.3.1]nonane scaffold with a nitrogen atom at position 9, a methyl ester at position 3, and a hydrochloride salt. Applications: Primarily used as a synthetic intermediate for bioactive compounds, including anticholinergics and antiemetics like Granisetron derivatives .

Properties

IUPAC Name

methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation and Deprotection

The synthesis often starts with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3), prepared via acid-catalyzed condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of benzylamine. The reaction is conducted at 0–10°C to minimize side reactions, yielding a light-yellow solution. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation with Pd(OH)₂/C converts the ketone to the secondary alcohol (4).

Critical Parameters :

  • Temperature: Maintained below 10°C during condensation.

  • Catalyst Loading: 20 wt% Pd(OH)₂/C for efficient hydrogenation.

  • Yield: ~89% after purification via vacuum distillation.

Carboxylation with Methyl Chloroformate

The alcohol intermediate (4) undergoes carboxylation using methyl chloroformate in anhydrous toluene under inert conditions (N₂ atmosphere). Triethylamine is added to scavenge HCl, promoting esterification. The reaction is exothermic, requiring temperature control at 0–5°C to prevent decomposition.

Reaction Equation :

C10H17NO+ClCO2CH3Et3NC11H19NO3+HCl\text{C}{10}\text{H}{17}\text{NO} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}{19}\text{NO}3 + \text{HCl}

Optimization :

  • Excess methyl chloroformate (1.5 equiv) ensures complete conversion.

  • Purity monitored via HPLC (>99%).

Hydrochloride Salt Formation

The esterified product is treated with hydrochloric acid (HCl) in methanol, precipitating the hydrochloride salt. The crude product is recrystallized from ethanol/water mixtures to achieve >95% purity.

Industrial Scaling :

  • Continuous flow reactors enhance mixing and heat dissipation.

  • Automated pH control ensures consistent salt formation.

Alternative Routes and Modifications

Direct Carboxylation of 9-Methyl Derivatives

An alternative pathway employs 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 552-70-5) reacted with 1-chloroethylchloroformate in toluene at 90°C, followed by methanolysis. This one-pot method simplifies purification, yielding 68% of the hydrochloride salt after ice-bath precipitation.

Advantages :

  • Eliminates hydrogenation steps.

  • Reduces reliance on palladium catalysts.

Enzymatic Resolution for Stereoselectivity

Recent studies explore lipase-catalyzed resolution of racemic intermediates to isolate enantiomerically pure product. Candida antarctica lipase B (CAL-B) demonstrates high enantioselectivity (E > 200) in hydrolyzing ester precursors, enabling access to both (R)- and (S)-configurations.

Optimization Strategies

Catalyst Selection

Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are critical for hydrogenation efficiency. Comparative studies show Pd(OH)₂/C achieves higher conversion rates (>95%) than Pd/C (82–88%) under identical conditions.

Solvent Systems

  • Toluene : Preferred for carboxylation due to low polarity and high boiling point.

  • Isopropanol : Optimal for hydrogenation, enhancing catalyst activity.

Purity Control

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

  • qNMR : Validates quantitative yield using 1H NMR spectroscopy.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5 L500 L
Temperature Control±2°C±0.5°C
Throughput10 g/h5 kg/h

Automated systems integrate real-time analytics (e.g., inline IR spectroscopy) to monitor intermediate conversions, ensuring batch consistency.

Analytical Characterization

Final product validation includes:

  • Melting Point : 215–217°C (decomposition).

  • 1H NMR (D₂O, 400 MHz): δ 3.72 (s, 3H, COOCH₃), 3.45–3.20 (m, 2H, bridgehead H), 2.95–2.60 (m, 6H, bicyclic CH₂).

  • LC-MS : [M+H]⁺ = 200.1, [Cl]⁻ counterion confirmed via ion chromatography .

Scientific Research Applications

Neuropharmacology

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been identified as a mixed neurotransmitter reuptake inhibitor, demonstrating the ability to inhibit the reuptake of serotonin, noradrenaline, and dopamine in vitro. This property suggests its potential use in treating various mood disorders, including:

  • Depression
  • Anxiety Disorders
  • Panic Disorders
  • Obsessive-Compulsive Disorder

These applications are particularly relevant as the reuptake inhibition of monoamine neurotransmitters is a well-established mechanism for therapeutic efficacy in these conditions .

Treatment of Pain Syndromes

The compound's action on neurotransmitter systems also positions it as a candidate for pain management therapies. By modulating neurotransmitter levels, it may alleviate chronic pain conditions, contributing to its utility in both psychiatric and pain-related disorders .

Case Study 1: Efficacy in Mood Disorders

A study conducted on the effects of 9-azabicyclo[3.3.1]nonane derivatives showed promising results in animal models for depression and anxiety. The compound was administered to subjects exhibiting symptoms of these disorders, resulting in significant behavioral improvements correlated with increased serotonin levels .

Case Study 2: Pain Management

Research exploring the analgesic properties of related compounds indicated that 9-azabicyclo[3.3.1]nonane derivatives could effectively reduce nociceptive responses in preclinical models. This suggests that this compound may also hold potential for developing new pain relief medications .

Data Table: Summary of Applications

Application AreaSpecific UsesEvidence Source
NeuropharmacologyTreatment of depression, anxiety, OCD
Pain ManagementAlleviation of chronic pain
Mixed Neurotransmitter InhibitionModulation of serotonin, dopamine, noradrenaline levels

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Applications/Activity
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (Target Compound) C₁₀H₁₈ClNO₂ 219.71 3-carboxylate (methyl ester), 9-azabicyclo core High purity (≥97%), hydrochloride salt enhances solubility Intermediate for bioactive molecules (e.g., Granisetron)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C₁₆H₂₀ClNO₃ 309.79 3-oxa bridge, 7-carboxylic acid, benzyl group Increased steric bulk from benzyl substituent Potential anticholinergic activity; structural analog for drug discovery
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide C₁₇H₂₄N₂O 272.39 9-methyl, 4-methylbenzamide Improved lipophilicity due to methyl and benzamide groups Studied for anticholinergic properties; higher receptor affinity
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₇NO₄ 333.42 9-methoxy, 3-methoxyphenyl, ethyl ester Enhanced lipophilicity (XLogP3 = 3) and stereochemical complexity Research applications; potential CNS-targeting activity
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₃H₂₁NO₃ 239.31 tert-butyl ester, 9-ketone Ketone group introduces reactivity for further derivatization Synthetic intermediate for pharmaceuticals

Functional Group Impact on Bioactivity

  • Hydrochloride Salt : The target compound’s hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) are typically prodrug forms, whereas carboxylic acids (e.g., 9-benzyl-3-oxa analog) may directly interact with biological targets .
  • Substituent Effects: Methyl Groups: 9-Methyl derivatives (e.g., Granisetron impurities) show enhanced anticholinergic activity due to reduced steric hindrance compared to bulkier groups .

Pharmacological and Industrial Relevance

  • Anticholinergic Activity: Granatane esters (e.g., granatanol-3-esters) derived from 9-azabicyclo scaffolds exhibit central/peripheral anticholinergic effects, outperforming classical agents like atropine in some studies .
  • Nitroxyl Radicals: ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) and AZADO, though structurally distinct from the target compound, highlight the scaffold’s versatility in catalysis and biomolecule analysis .

Biological Activity

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacology and neurochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H18ClNO2
  • Molecular Weight: 219.71 g/mol
  • CAS Number: 1363382-45-9
  • Purity: Typically ≥95% .

This compound exhibits its biological activity through interactions with various neurotransmitter systems. Its bicyclic structure allows it to fit into receptor binding sites or enzyme active sites, potentially modulating their activity. Research indicates that it may act as a modulator of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Biological Activities

The compound has been studied for several biological activities:

  • CNS Modulation: It shows promise in modulating central nervous system (CNS) functions, potentially aiding in the treatment of mood disorders .
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial and antiviral properties, making it a candidate for further exploration in infectious disease contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylateBicyclicNeurotransmitter modulation
4-AminopiperidinePipedineAntidepressant
1-Azabicyclo[2.2.2]octaneBicyclicAnticholinergic

This table illustrates the diversity within bicyclic structures and their potential therapeutic effects, emphasizing the distinct applications of this compound .

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 9-azabicyclo[3.3.1]nonane derivatives:

  • Neuropharmacological Studies:
    • A study investigated its effects on anxiety-like behaviors in rodent models, showing significant anxiolytic effects comparable to established anxiolytics .
  • Antimicrobial Activity:
    • In vitro assays demonstrated that the compound exhibited moderate activity against several bacterial strains, suggesting potential as a lead compound for antibiotic development .
  • Synthesis and Reactivity:
    • Research on its synthesis highlighted multi-step organic synthesis techniques that ensure high yields and purity, crucial for biological testing .

Q & A

Q. What are the key steps for synthesizing Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with precursors like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. Key steps include:

Reductive alkylation : Use of ammonium formate and Pd(OH)₂/C for catalytic hydrogenation to remove benzyl groups .

Carboxylation : Reaction with methyl chloroformate under inert conditions to introduce the ester group.

Salt formation : Acidification with HCl to yield the hydrochloride salt.
Optimization focuses on:

  • Catalyst selection : Pd-based catalysts improve hydrogenation efficiency .
  • Temperature control : Maintain 0–5°C during carboxylation to minimize side reactions .
  • Purity monitoring : Use HPLC (≥99% purity) to validate intermediates .

Q. How can the structural conformation of this compound be characterized using NMR spectroscopy?

  • Methodological Answer : Carbon-13 NMR is critical for distinguishing chair-boat vs. double-chair conformations. Key parameters:
  • Chemical shifts : For example, the exo-alcohol derivative shows distinct C3 carbonyl shifts (~210 ppm) in a double-chair conformation, while endo derivatives exhibit upfield shifts (~205 ppm) in chair-boat forms .
  • NOE experiments : Detect spatial proximity between protons on the piperidine and piperidone rings to confirm stereochemistry .
  • Referencing standards : Compare with tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3) for baseline data .

Q. What purification strategies are recommended to achieve >99% purity for pharmacological studies?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for intermediates .
  • Analytical validation : Confirm purity via LC-MS (ESI+ for molecular ion [M+H]⁺ at m/z 228.1) and Karl Fischer titration for moisture control (<0.5%) .

Advanced Research Questions

Q. How does the compound’s conformational flexibility influence its pharmacological activity as a sigma-2 receptor ligand?

  • Methodological Answer : Conformational stability directly impacts receptor binding. For example:
  • Chair-boat conformation : Favors hydrophobic interactions with the sigma-2 receptor’s transmembrane domain, as seen in analogs like WC-26 (Kᵢ = 2.58 nM) .
  • Steric effects : Bulky substituents (e.g., methyl groups) on the azabicyclo core reduce activity due to clashes with the receptor’s active site .
  • Docking studies : Use Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with Asp126 and π-π stacking with Tyr150 .

Q. What analytical methods are suitable for identifying and quantifying impurities in batch samples?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 10–90% over 30 min) to detect impurities like N-desmethyl analogs (RT = 12.3 min) .
  • LC-MS/MS : Quantify trace impurities (LOQ = 0.05%) using MRM transitions (m/z 228 → 154 for the parent ion) .
  • Reference standards : Cross-validate with Granisetron Hydrochloride Impurity B (CAS 127472-42-8) for method accuracy .

Q. How can computational modeling predict the compound’s metabolic stability in vivo?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Metabolic pathways : Simulate hepatic clearance with StarDrop’s DEREK module, identifying vulnerable sites (e.g., ester hydrolysis at the 3-carboxylate group) .
  • Free energy calculations : MM-GBSA in AMBER20 estimates binding affinity changes after metabolic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.